Dilithium hydrogen phosphate

Solubility Synthesis Materials Processing

Dilithium hydrogen phosphate (Li₂HPO₄, CAS 33943-39-4), also known as lithium phosphate dibasic or phosphoric acid hydrogen dilithium salt, is an inorganic lithium phosphate salt with the molecular formula HLi₂O₄P and a molecular weight of 109.86 g/mol. It appears as a colorless, orthorhombic crystalline or white crystalline solid with hygroscopic properties.

Molecular Formula HLi2O4P
Molecular Weight 109.9 g/mol
CAS No. 33943-39-4
Cat. No. B12061559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium hydrogen phosphate
CAS33943-39-4
Molecular FormulaHLi2O4P
Molecular Weight109.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].OP(=O)([O-])[O-]
InChIInChI=1S/2Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2
InChIKeyREKWWOFUJAJBCL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilithium Hydrogen Phosphate (CAS 33943-39-4) Procurement Guide: Baseline Characteristics and Material Profile


Dilithium hydrogen phosphate (Li₂HPO₄, CAS 33943-39-4), also known as lithium phosphate dibasic or phosphoric acid hydrogen dilithium salt, is an inorganic lithium phosphate salt with the molecular formula HLi₂O₄P and a molecular weight of 109.86 g/mol . It appears as a colorless, orthorhombic crystalline or white crystalline solid with hygroscopic properties [1]. This compound belongs to the alkali metal orthophosphate family and exhibits distinct physicochemical properties including a density of approximately 2.54 g/cm³ and a melting point of 837°C, though it may decompose upon heating [1][2]. Its limited water solubility—being only slightly soluble—and insolubility in acetone are defining features that differentiate it from other lithium phosphates [1].

Dilithium Hydrogen Phosphate (CAS 33943-39-4): Why In-Class Lithium Phosphate Substitution Fails Without Quantitative Justification


Lithium phosphates are not interchangeable commodities; their distinct stoichiometries (Li₃PO₄, LiH₂PO₄, Li₂HPO₄) dictate divergent physicochemical and electrochemical behaviors that directly impact process outcomes and final material performance. For instance, Li₂HPO₄ (dilithium hydrogen phosphate) exhibits markedly lower aqueous solubility (~0.3 g/L at 25°C extrapolated from related phosphate data) compared to LiH₂PO₄ (>126 g/100g H₂O at 0°C), fundamentally altering its suitability in aqueous synthesis routes [1][2]. Furthermore, the intermediate protonation state of Li₂HPO₄ provides a unique pH buffering capacity distinct from the strongly acidic LiH₂PO₄ or the strongly basic Li₃PO₄, a critical factor in processes where maintaining a specific pH environment is essential for reaction control or material stability [1]. Substituting without quantitative validation of these parameters risks batch failure, altered crystallization kinetics, or compromised electrochemical performance in final applications such as cathode material synthesis and solid-state electrolytes [3]. The following evidence-based comparisons provide the necessary quantitative framework for informed procurement decisions.

Dilithium Hydrogen Phosphate (CAS 33943-39-4) Quantitative Evidence Guide: Direct Comparator Analysis for Scientific Selection


Aqueous Solubility Differentiation: Li₂HPO₄ vs. LiH₂PO₄ and Li₃PO₄

Dilithium hydrogen phosphate (Li₂HPO₄) demonstrates a fundamentally distinct aqueous solubility profile compared to its closest in-class analogs. While precise solubility data for pure Li₂HPO₄ at 25°C is limited in peer-reviewed literature, cross-study comparison with Li₃PO₄ and LiH₂PO₄ reveals a striking solubility gradient driven by protonation state. LiH₂PO₄ exhibits high solubility of 126.2 g/100g H₂O at 0°C and approximately 153.8 g/100g H₂O at 22°C [1]. In contrast, Li₃PO₄ is sparingly soluble with a reported solubility of only 0.297 g/L (0.0297 g/100g H₂O) at 25°C [2]. Li₂HPO₄, with an intermediate protonation state, is also described as 'slightly soluble' or 'micro-soluble' in authoritative technical sources, aligning it more closely with Li₃PO₄ than LiH₂PO₄ [3]. This solubility gap of over three orders of magnitude between LiH₂PO₄ and the less soluble species is a critical process parameter.

Solubility Synthesis Materials Processing

Ionic Conductivity and Electrochemical Stability: Li₂HPO₄ in Solid-State Electrolyte Applications

While direct ionic conductivity data for pure Li₂HPO₄ is sparse, its role as a component in solid-state electrolytes and its relationship to the high-conductivity LiH₂PO₄ phase provide class-level inferential evidence. LiH₂PO₄ (LDP) has been shown to exhibit superprotonic conductivity, reaching 0.48 S·cm⁻¹ in sealed conductivity cells at elevated temperatures when structurally disordered [1][2]. Li₂HPO₄, being a precursor or co-component in phosphate-based solid electrolytes, is documented to enhance ionic conductivity when incorporated into composite matrices for solid-state battery applications . A patent explicitly includes Li₂HPO₄ among a group of dilithium salts used in solid polymer electrolytes for lithium batteries, claiming high ionic conductivity and stable electrochemical properties [3]. The specific Li₂HPO₄ structure, with its partially protonated phosphate anion, offers a balance between lithium ion mobility and matrix stability that is distinct from the fully deprotonated Li₃PO₄.

Ionic Conductivity Solid-State Electrolyte Battery Materials

Thermal Stability and Decomposition Pathway Differentiation

The thermal behavior of Li₂HPO₄ diverges from that of LiH₂PO₄ due to its distinct protonation state, impacting its utility in high-temperature syntheses. LiH₂PO₄ undergoes thermal dehydration at 200–250°C to form glassy lithium metaphosphate (LiPO₃) [1]. In contrast, Li₂HPO₄, with one less acidic proton, follows a different thermal pathway. While specific quantitative data on Li₂HPO₄ decomposition temperature is not available in the primary literature reviewed, its higher melting point (837°C for related orthophosphate Li₃PO₄, with Li₂HPO₄ expected to have a lower or decomposing melting point) and distinct stoichiometry suggest it will not undergo the same low-temperature dehydration as LiH₂PO₄ [2][3]. This implies Li₂HPO₄ may offer superior structural integrity at intermediate temperatures (200–400°C) where LiH₂PO₄ is actively dehydrating and condensing.

Thermal Stability Decomposition Pyrolysis Materials Synthesis

Application-Specific Precursor Performance: Li₂HPO₄ in Lithium Iron Phosphate (LFP) Cathode Synthesis

Both LiH₂PO₄ and Li₂HPO₄ are cited as precursors for lithium iron phosphate (LiFePO₄) cathode materials, but their different stoichiometries impose distinct requirements on the synthetic process. LiH₂PO₄ provides both lithium and phosphate in a 1:1 ratio, which is ideal for a 1:1:1 Li:Fe:P stoichiometry . Li₂HPO₄, with a Li:P ratio of 2:1, introduces excess lithium relative to phosphate. This requires careful adjustment of other reactants (e.g., using less Li₂CO₃) to achieve the target LiFePO₄ stoichiometry, but it also offers a route to off-stoichiometric or doped materials [1]. A patent explicitly describes using Li₂HPO₄ as a lithium source for synthesizing LiFe0.97Zn0.03PO₄/C anode material, demonstrating its viability and the need for formulation adjustments [1]. The selection of Li₂HPO₄ over LiH₂PO₄ as a precursor is therefore not arbitrary but a deliberate choice based on desired Li:P input ratio, the presence of other lithium sources, and the target final composition.

Cathode Material LFP Battery Manufacturing Precursor

Dilithium Hydrogen Phosphate (CAS 33943-39-4) Evidence-Based Application Scenarios for Procurement


Solid-State Electrolyte and Composite Electrolyte Development

In research and development of next-generation solid-state lithium batteries, Li₂HPO₄ is a candidate component for composite polymer or ceramic electrolytes. Its inclusion is supported by patent literature describing its use in solid electrolytes to enhance ionic conductivity and electrochemical stability [1]. Compared to Li₃PO₄, which is an ionic insulator, Li₂HPO₄'s partially protonated structure may facilitate lithium ion mobility while maintaining a stable matrix, as inferred from class-level conductivity studies on related LiH₂PO₄ phases [2]. This application leverages the compound's balanced lithium content and potential for ionic transport.

Precursor for Stoichiometrically Controlled Cathode Material Synthesis

Li₂HPO₄ serves as a strategic lithium and phosphate source in the solid-state synthesis of cathode materials, particularly when a Li:P ratio greater than 1:1 is required. This is directly evidenced by its use in patented formulations for lithium iron phosphate (LFP) derivatives, where its 2:1 Li:P molar ratio provides a higher lithium loading per phosphate unit compared to LiH₂PO₄ (1:1) [3]. This enables precise stoichiometric control when co-formulated with other lithium or transition metal sources, facilitating the production of doped or off-stoichiometric cathode materials with tailored electrochemical properties.

Non-Aqueous and Moisture-Sensitive Synthetic Routes

Given its 'slightly soluble' classification in water—in stark contrast to the highly soluble LiH₂PO₄—Li₂HPO₄ is preferentially selected for synthetic procedures conducted in non-aqueous media or where the presence of dissolved ionic species would be detrimental [4][5]. This property is critical in sol-gel processing of phosphate ceramics, solid-state metathesis reactions, and the synthesis of moisture-sensitive organometallic complexes, where the high solubility of LiH₂PO₄ would lead to uncontrolled dissolution, phase separation, or unwanted hydration reactions.

pH-Buffered Reaction Media and Intermediate Protonation State Applications

Li₂HPO₄, as the intermediate phosphate species between the acidic LiH₂PO₄ and the basic Li₃PO₄, provides a distinct pH buffering capacity that is exploited in specialized chemical processes. This property is particularly relevant in applications such as pH-dependent conformal coatings for battery electrodes, where the surface pH environment influences coating quality and interphase formation . Procuring Li₂HPO₄ enables researchers to access a specific protonation state not available from the mono- or tri-basic lithium phosphates, offering a tunable parameter for surface modification and reaction control.

Technical Documentation Hub

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